oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole
Overview
Description
Oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole is a complex organic compound that combines the properties of oxalic acid, pyrrolidine, piperidine, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine and Pyrrolidine Rings: The piperidine and pyrrolidine rings can be introduced through nucleophilic substitution reactions.
Oxalic Acid Derivatization: The final step involves the reaction of the intermediate compound with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms of the piperidine and pyrrolidine rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the piperidine ring can yield piperidine-2-carboxylic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its biological activity, and the addition of piperidine and pyrrolidine rings can enhance its pharmacological properties .
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, while the piperidine and pyrrolidine rings can modulate the compound’s overall activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Piperidine derivatives: Compounds with similar piperidine rings but lacking the indole moiety.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different core structures.
Uniqueness
Oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields .
Properties
IUPAC Name |
oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3.C2H2O4/c1-2-6-18-17(5-1)15(13-19-18)14-20-11-7-16(8-12-20)21-9-3-4-10-21;3-1(4)2(5)6/h1-2,5-6,13,16,19H,3-4,7-12,14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBJYWSYINUJEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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